Quinoxapeptin B
描述
属性
分子式 |
C65H80N16O22 |
|---|---|
分子量 |
1437.4 g/mol |
IUPAC 名称 |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-7,27-bis(2-hydroxypropan-2-yl)-3,23-bis[(6-methoxyquinoxaline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] (1S,2S)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C65H80N16O22/c1-32-21-36(32)61(93)103-46-18-20-71-81-52(46)58(90)69-27-48(84)77(8)29-50(86)79(10)53(64(3,4)96)62(94)100-30-43(74-55(87)41-24-66-39-22-34(98-11)13-15-37(39)72-41)59(91)80-51(45(17-19-70-80)102-33(2)82)57(89)68-26-47(83)76(7)28-49(85)78(9)54(65(5,6)97)63(95)101-31-44(60(81)92)75-56(88)42-25-67-40-23-35(99-12)14-16-38(40)73-42/h13-16,19-20,22-25,32,36,43-46,51-54,96-97H,17-18,21,26-31H2,1-12H3,(H,68,89)(H,69,90)(H,74,87)(H,75,88)/t32-,36-,43+,44+,45-,46-,51-,52-,53+,54+/m0/s1 |
InChI 键 |
MQKVZMVMMDIFJL-ODRQGEGLSA-N |
手性 SMILES |
C[C@H]1C[C@@H]1C(=O)O[C@H]2CC=NN3[C@@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N4[C@@H]([C@H](CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C |
规范 SMILES |
CC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C |
同义词 |
quinoxapeptin B |
产品来源 |
United States |
Structural Characterization and Stereochemical Elucidation
Elucidation Methodologies
The elucidation of both the relative and absolute stereochemistry of Quinoxapeptin B was established through its total synthesis. nih.govresearchgate.net This process involves constructing the molecule from simpler, known starting materials, which allows for the unambiguous confirmation of its structure. molaid.comresearchgate.net
The relative configuration of the various stereocenters within this compound was confirmed by comparing the synthetic molecule to the natural product. The total synthesis approach, which built the molecule step-by-step, allowed chemists to control the relative arrangement of atoms in the newly formed stereocenters. uea.ac.ukresearchgate.net While not explicitly detailed for this compound in the provided sources, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are standard methods used to determine the relative proximity of atoms in a molecule, thereby helping to deduce relative stereochemistry.
The absolute stereochemistry of this compound was conclusively established through its total synthesis from precursors of known absolute configuration. nih.govuea.ac.ukresearchgate.netacs.org By using starting materials whose exact three-dimensional arrangement was already determined, the final synthetic product had a defined, non-ambiguous absolute stereochemistry. molaid.com The successful matching of the synthetic compound with the natural isolate confirmed the absolute configuration of the natural product. researchgate.net This method is a cornerstone of natural product chemistry for assigning absolute stereochemistry, complementing other techniques like X-ray crystallography, which can also provide this information if suitable crystals are obtained. libretexts.org
Table 1: Methodologies for Stereochemical Elucidation of Quinoxapeptins
| Aspect | Primary Technique | Description | Reference(s) |
|---|---|---|---|
| Relative Stereochemistry | Total Synthesis | The step-wise construction of the molecule allowed for the controlled formation of stereocenters relative to one another. | uea.ac.uk, researchgate.net |
| Absolute Stereochemistry | Total Synthesis | Synthesis from chiral starting materials of known absolute configuration definitively established the absolute stereochemistry of the final product. | nih.gov, molaid.com, acs.org |
Key Structural Features
This compound is characterized by a C2-symmetric structure, meaning the molecule can be rotated 180 degrees to produce an identical image. uea.ac.ukresearchgate.net This symmetry arises from the dimerization of two identical peptide chains that are linked "head-to-tail". mdpi.comresearchgate.net Its structure is composed of three main types of components: a cyclic peptide backbone, specific non-proteinogenic amino acid residues, and heterocyclic chromophore units. mdpi.comresearchgate.net
The core of this compound is a large, 32-membered macrocycle. uea.ac.ukacs.org This ring is a cyclic decadepsipeptide, which means it is formed from ten amino acid residues and, crucially, contains at least one ester linkage within the backbone in addition to the more common amide (peptide) bonds. researchgate.net This ester bond classifies it as a depsipeptide. The backbone's formation involves a head-to-tail cyclization of a linear precursor, a common strategy in the biosynthesis of such natural products. mdpi.comresearchgate.net This cyclic scaffold provides a rigid framework that orients the other functional parts of the molecule. researchgate.net
A defining feature of the quinoxapeptin family is the incorporation of non-proteinogenic amino acids—those not found among the 20 standard amino acids encoded by the genetic code. nih.govwikipedia.orgwikipedia.org this compound contains the uncommon residue 4-hydroxy-Δ-piperazic acid. mdpi.comnih.gov Piperazic acid and its derivatives are cyclic amino acids containing an unusual N-N bond, which imparts significant conformational constraints on the peptide structure. google.commdpi.comunc.edu In this compound, one of the two 4-hydroxy-Δ-piperazic acid residues has its hydroxyl group modified with an acetate (B1210297) group, while the other remains a free hydroxyl. mdpi.comresearchgate.netnih.gov This specific acetylation pattern is a key feature distinguishing this compound from its analogue, Quinoxapeptin A. researchgate.net
Attached to the cyclic peptide backbone are two identical heterocyclic chromophores, which are the parts of the molecule that absorb light. mdpi.comacs.org In this compound, this chromophore is 6-methoxy-QXCA, which stands for 6-methoxy-quinoxaline-2-carboxylic acid. mdpi.comresearchgate.netnih.gov These planar, aromatic ring systems are appended as side chains to the peptide core and are a hallmark of the quinoxaline (B1680401) family of antibiotics. mdpi.comresearchgate.net The biosynthesis of this moiety is a complex process that occurs separately before it is attached to the growing peptide chain. nih.gov In the total synthesis of this compound, these chromophores were strategically added in the later stages of the process. uea.ac.ukacs.org
Table 2: Key Structural Components of this compound
| Component Type | Specific Moiety | Description | Reference(s) |
|---|---|---|---|
| Backbone | Cyclic Decadepsipeptide | A 32-membered ring composed of ten amino acid residues linked by amide and ester bonds. | researchgate.net, uea.ac.uk, acs.org |
| Non-Proteinogenic Amino Acid | 4-Hydroxy-Δ-piperazic acid | An unusual cyclic amino acid containing an N-N bond. One residue is acetylated, the other is not. | mdpi.com, nih.gov, researchgate.net |
| Heterocyclic Chromophore | 6-methoxy-QXCA | A 6-methoxy-quinoxaline-2-carboxylic acid unit attached as a side chain to the peptide backbone. | mdpi.com, nih.gov, acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Quinoxapeptin A |
| This compound |
| 4-hydroxy-Δ-piperazic acid |
| 6-methoxy-quinoxaline-2-carboxylic acid (6-methoxy-QXCA) |
| Piperazic acid |
| Acetate |
Linkage Types within the Macrocycle
This compound is a cyclic depsidecapeptide, meaning its core is a ring composed of ten amino acid residues. acs.orguea.ac.uk This macrocycle is formed through the head-to-tail dimerization of two identical pentadepsipeptide chains. mdpi.comuea.ac.uknih.gov The cyclization creates a 32-membered ring. researchgate.netuea.ac.uk
The linkages holding the macrocycle together are primarily peptide (amide) bonds between the amino acid residues. However, a crucial feature of depsipeptides is the presence of at least one ester linkage within the ring, replacing an amide bond. nih.govresearchgate.net In the quinoxapeptin family, the macrocycle is specifically connected by ester linkages, a characteristic dictated by the presence of D-serine in the peptide chain. mdpi.comnih.gov This classifies this compound as a cyclic depsipeptide, distinguishing it from related compounds where the cyclization occurs via thioester or amide bonds due to the presence of D-cysteine or D-diaminobutyric acid, respectively. mdpi.comnih.gov
Comparison with Related Quinoxapeptin Analogues (e.g., Quinoxapeptin A and C)
This compound belongs to a family of related analogues that includes Quinoxapeptin A and Quinoxapeptin C. These compounds share an identical cyclic decadepsipeptide core and the same 6-methoxy-quinoxaline-2-carboxylic acid chromophores. acs.orgacs.org The primary structural difference among these analogues lies in the acylation of the two 4-hydroxy groups on the 4-OH-Δ-piperazic acid residues (also referred to as l-Htp) within the peptide backbone. mdpi.comresearchgate.netnih.gov
Quinoxapeptin A has both of its 4-OH-Δ-piperazic acid residues acylated with 2-methyl-cyclopropane carboxylic acids. mdpi.comnih.gov
This compound is a mono-acylated version, where one of the 4-OH-Δ-piperazic acid residues is acylated with a 2-methyl-cyclopropane carboxylic acid, and the other is acylated with a simpler acetate group. mdpi.comnih.gov
Quinoxapeptin C is the di-deacylated precursor, lacking any acyl groups on the 4-hydroxy positions of the piperazic acid residues. It is considered a synthetic precursor to A and B. researchgate.netacs.org
This variation in acylation significantly impacts the biological activity profile of the molecules. While the luzopeptin (B1179268) analogues (which differ in their chromophore) show a dramatic decrease in cytotoxic potency with the removal of each acyl group (A > B > C), the quinoxapeptins exhibit a reverse trend in HIV-1 reverse transcriptase inhibition (C > B > A). acs.org Quinoxapeptin C, the non-naturally occurring synthetic precursor, was found to be the most potent HIV-1 reverse transcriptase inhibitor of the series. researchgate.netacs.org
Table 1: Comparison of Quinoxapeptin Analogues
| Feature | Quinoxapeptin A | This compound | Quinoxapeptin C |
|---|---|---|---|
| Core Structure | Identical cyclic decadepsipeptide | Identical cyclic decadepsipeptide | Identical cyclic decadepsipeptide |
| Chromophore | 6-methoxy-quinoxaline-2-carboxylic acid (x2) | 6-methoxy-quinoxaline-2-carboxylic acid (x2) | 6-methoxy-quinoxaline-2-carboxylic acid (x2) |
| Acylation Site 1 | 2-methyl-cyclopropane carboxylic acid | 2-methyl-cyclopropane carboxylic acid | Hydroxyl group (-OH) |
| Acylation Site 2 | 2-methyl-cyclopropane carboxylic acid | Acetate | Hydroxyl group (-OH) |
| Natural Occurrence | Natural Product | Natural Product | Synthetic Precursor |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 2-methyl-cyclopropane carboxylic acid |
| 4-OH-Δ-piperazic acid |
| 6-methoxy-quinoxaline-2-carboxylic acid |
| Acetate |
| D-cysteine |
| D-diaminobutyric acid |
| D-serine |
| l-Htp |
| Luzopeptin A |
| Luzopeptin B |
| Luzopeptin C |
| Quinoxapeptin A |
| This compound |
Biosynthesis of Quinoxapeptin B
Producer Organism and Biosynthetic Origin
Quinoxapeptin B is produced by actinomycete bacteria. Specifically, it has been isolated from an unclassified nocardioform actinomycete found in Alaska. nih.gov Actinomycetes, particularly those of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. google.comfrontiersin.org The biosynthetic gene clusters responsible for producing these complex molecules are often located on the bacterial chromosome, but in some cases, they can be found on large plasmids, which may facilitate their transfer between different microorganisms. nih.gov
The production of quinoxapeptins, along with related compounds like luzopeptins, points to a conserved and modular biosynthetic origin within this group of bacteria. nih.govgoogle.com These compounds belong to the chromodepsipeptide family and often act as DNA bisintercalators, leading to their notable antitumor and antiviral properties. nih.govacs.org
Biosynthetic Pathway Components
The synthesis of this compound is a multi-step process orchestrated by a suite of specialized enzymes. Central to this process is a Non-Ribosomal Peptide Synthetase (NRPS) assembly line, complemented by a variety of associated enzymes that prepare the unique building blocks and modify the final structure.
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The core peptide backbone of this compound is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) system. nih.govcolab.ws NRPSs are large, multifunctional enzymes that act as a molecular assembly line to synthesize peptides without the use of ribosomes. wikipedia.org This system is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.
The general modular scheme for bisintercalator compounds like quinoxapeptins involves the activation of a chromophore starter unit by a ligase. This activated moiety is then loaded onto a peptidyl-carrier-protein (PCP) domain within the NRPS system. Subsequently, a series of NRPS modules, each containing specific domains for amino acid activation (adenylation or A-domain), thiolation (T-domain or PCP), and peptide bond formation (condensation or C-domain), sequentially add the constituent amino acids. nih.gov The presence of epimerase (E) domains within certain modules can result in the incorporation of D-amino acids, a common feature in such natural products. nih.gov
Role of Associated Enzymes and Proteins in Biosynthesis
Beyond the core NRPS machinery, a host of other enzymes are crucial for the biosynthesis of this compound. These enzymes are responsible for synthesizing the non-standard precursors and for post-assembly modifications.
Key enzymatic players include:
AMP-ligases: These enzymes activate the quinoxaline (B1680401) carboxylic acid (QXCA) chromophore, preparing it for loading onto the NRPS. nih.gov
Oxidoreductases, Aminotransferases, and Dehydrogenases: This group of enzymes is essential for the multi-step transformation of primary metabolites into the unique chromophore and non-proteinogenic amino acid precursors. nih.govmdpi.com
MbtH-like proteins: These small proteins are often required for the proper function of the adenylation domains of NRPS, particularly for loading the initial chromophore unit. plos.org
Cytochrome P450-dependent hydroxylases: These enzymes are involved in hydroxylation reactions, such as the modification of amino acid precursors. plos.org
Methyltransferases: The presence of N-methylated amino acids in the final structure is due to the action of methyltransferase domains within the NRPS modules. nih.gov
A summary of the key enzymes and their proposed functions in the biosynthesis of related bisintercalator compounds is provided in the table below.
| Enzyme/Protein | Proposed Function | Reference |
| AMP-ligase (e.g., Qui16) | Activates the chromophore starter unit (QXCA). | nih.gov |
| Oxidoreductase (e.g., Qui12, Qui13) | Catalyzes oxidative rearrangement and oxidation in chromophore biosynthesis. | nih.govmdpi.com |
| MbtH-like protein (e.g., Qui5) | Assists in the loading of L-tryptophan onto the NRPS. | plos.org |
| Cytochrome P450-dependent hydroxylase (e.g., Qui15) | Hydroxylates the β-carbon of the loaded L-tryptophan. | plos.org |
| Tryptophan 2,3-dioxygenase (e.g., Qui17) | Catalyzes the oxidative indole-ring opening of β-hydroxytryptophan. | plos.org |
| Piperazate synthase (e.g., KtzT homolog) | Involved in the formation of the piperazic acid ring. | researchgate.net |
| L-ornithine-N-hydroxylase (e.g., KtzI homolog) | Hydroxylates L-ornithine, an early step in piperazic acid biosynthesis. | researchgate.net |
Origin of Key Structural Units
The unique chemical structure of this compound is derived from both common and unusual metabolic precursors, which undergo significant enzymatic transformations.
Chromophore Precursors and Their Enzymatic Transformations (e.g., from L-Tryptophan)
The characteristic quinoxaline-2-carboxylic acid (QXCA) chromophore of this compound originates from the amino acid L-tryptophan. plos.orgwikipedia.org The biosynthetic pathway to QXCA is a multi-step enzymatic cascade.
The process begins with the loading of L-tryptophan onto an NRPS protein, a step that often requires the assistance of an MbtH-like protein. plos.org The NRPS-tethered tryptophan then undergoes hydroxylation at its β-carbon by a cytochrome P450-dependent hydroxylase. plos.org The resulting β-hydroxytryptophan is then released and its indole (B1671886) ring is opened by a tryptophan 2,3-dioxygenase, forming N-formyl-β-hydroxykynurenine. nih.govplos.org This intermediate is then hydrolyzed to β-hydroxykynurenine. nih.govplos.org
For the formation of the QXCA chromophore, β-hydroxykynurenine undergoes an oxidative rearrangement catalyzed by a FAD-dependent oxidoreductase, followed by oxidation of the resulting secondary alcohol by a dehydrogenase. nih.govmdpi.com A final cyclization and spontaneous aromatization yield the QXCA moiety, which is then activated and incorporated as the starter unit in the NRPS assembly line. nih.govmdpi.com
Biosynthesis of Non-Proteinogenic Amino Acids (e.g., Piperazic Acid from L-Glutamic Acid)
This compound contains several non-proteinogenic amino acids, including piperazic acid (Piz). google.com Piperazic acid is a cyclic hydrazine (B178648) and a structural mimic of proline. google.com Its biosynthesis is a fascinating example of enzymatic ingenuity.
The precursor for piperazic acid is typically L-ornithine, which is derived from L-glutamic acid. researchgate.netnih.gov The biosynthesis is thought to proceed through the action of an L-ornithine-N-hydroxylase, which adds a hydroxyl group to the N5-nitrogen of L-ornithine to form N⁵-hydroxy-L-ornithine. researchgate.netnih.gov This intermediate is then acted upon by a heme-dependent piperazate synthase, which catalyzes the cyclization to form the characteristic N-N bond of the piperazic acid ring. researchgate.netnih.gov Genes encoding these enzymes, such as homologs of KtzI (L-ornithine-N-hydroxylase) and KtzT (piperazate synthase), are commonly found in the biosynthetic gene clusters of piperazic acid-containing natural products. researchgate.net
Post-Assembly Line Modifications and Tailoring Enzymes
The biosynthesis of the quinoxapeptin scaffold is a complex process involving non-ribosomal peptide synthetases (NRPS). Following the assembly of the core peptide structure, a series of crucial modifications are introduced by tailoring enzymes. These enzymes are not part of the primary NRPS machinery but act on the assembled molecule to introduce structural diversity and biological activity.
In the case of quinoxapeptins, a key tailoring step is the modification of the quinoxaline chromophore. nih.gov Two major types of chromophores are found in the broader family of bisintercalator compounds: 3-hydroxy-2-quinoxaline-carboxylic acid (3HQA) and quinoxaline-2-carboxylic acid (QXCA). Quinoxapeptins specifically feature the QXCA chromophore. researchgate.net The biosynthesis of this chromophore is a critical step, and further tailoring occurs to generate the final 6-methoxy-QXCA derivative found in quinoxapeptins. nih.gov This modification is believed to be a "late step" in the biosynthetic pathway, carried out by a 6-hydroxylase and a subsequent methyltransferase. nih.gov
Another significant post-assembly modification in the quinoxapeptin series occurs at the 4-OH-Δ-piperazic acid residues. In Quinoxapeptin A, both of these hydroxyl groups are acylated with 2-methyl-cyclopropane carboxylic acids. nih.gov However, in this compound, a notable asymmetry is introduced: one of the hydroxyl groups is acylated with a 2-methyl-cyclopropane carboxylic acid, while the other is modified with an acetate (B1210297) group. nih.govresearchgate.net This differential acylation highlights the specificity and versatility of the tailoring enzymes involved in quinoxapeptin biosynthesis.
The table below summarizes the key post-assembly modifications differentiating this compound.
| Modification | Enzyme(s) | Precursor Moiety | Modified Moiety |
| Chromophore Tailoring | 6-hydroxylase, Methyltransferase | QXCA | 6-methoxy-QXCA |
| Asymmetric Acylation | Acyltransferases | 4-OH-Δ-piperazic acid | 4-O-(2-methyl-cyclopropane carboxylic acid)-Δ-piperazic acid and 4-O-acetyl-Δ-piperazic acid |
Biosynthetic Gene Cluster Analysis
The intricate series of enzymatic reactions that constitute the biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC). The analysis of these BGCs provides profound insights into the molecular logic of natural product biosynthesis and offers avenues for the rational design of novel bioactive compounds.
Identification and Characterization of Gene Clusters
The identification of the quinoxapeptin BGC is achieved through genome mining of the producing organism, an unclassified nocardioform actinomycete. nih.gov These BGCs are typically large and contain genes encoding the core NRPS machinery, as well as the tailoring enzymes, transporters, and regulatory proteins required for the production and export of the final compound. frontiersin.orgfrontiersin.orgrsc.org While the specific gene cluster for quinoxapeptin has not been fully detailed in publicly available literature, the general architecture of bisintercalator BGCs is well-understood. researchgate.netresearchgate.net
The characterization of these clusters involves sequencing the genomic DNA and using bioinformatics tools like antiSMASH to predict the boundaries of the BGC and the function of the individual open reading frames (ORFs) within it. frontiersin.orgjmicrobiol.or.kr By comparing the predicted functions of these ORFs with the known structure of this compound, researchers can hypothesize the role of each gene in the biosynthetic pathway. For instance, the BGC is expected to contain genes for a 6-hydroxylase and a methyltransferase responsible for modifying the QXCA chromophore, as well as distinct acyltransferases for the differential acylation of the 4-OH-Δ-piperazic acid residues. nih.gov The identification of these genes within a single cluster provides strong evidence for their involvement in quinoxapeptin biosynthesis.
The table below outlines the expected gene functions within the this compound biosynthetic gene cluster.
| Gene/Enzyme Class | Predicted Function in this compound Biosynthesis |
| Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the decadepsipeptide backbone |
| 6-Hydroxylase | Hydroxylation of the QXCA chromophore at the 6-position |
| Methyltransferase | Methylation of the 6-hydroxy group on the chromophore |
| Acyltransferases | Attachment of acetate and 2-methyl-cyclopropane carboxylic acid to the 4-OH-Δ-piperazic acid residues |
| Transporters | Export of this compound out of the cell |
| Regulatory Proteins | Control of gene expression within the biosynthetic cluster |
Genetic Modularity and Implications for Biosynthetic Engineering
A striking feature of the BGCs for bisintercalator compounds is their modularity. nih.govresearchgate.net This modularity is evident at both the level of the NRPS enzymes, where distinct modules are responsible for the incorporation of each amino acid, and at the level of the tailoring enzymes, which can be seen as interchangeable cassettes that modify the core scaffold. This modular nature suggests a common evolutionary origin for these pathways and provides a powerful platform for biosynthetic engineering. researchgate.netresearchgate.net
By understanding the genetic basis for the structural variations among different bisintercalators, it becomes possible to rationally engineer the biosynthesis of novel compounds. For example, the genes responsible for the synthesis of the 6-methoxy-QXCA chromophore in the quinoxapeptin pathway could potentially be introduced into the BGC of a luzopeptin (B1179268) producer, which naturally makes a 6-methoxy-3HQA chromophore, to create hybrid molecules. nih.gov Similarly, the acyltransferase genes that dictate the acylation pattern of the 4-OH-Δ-piperazic acid residues could be swapped or modified to generate new quinoxapeptin analogs with altered properties. nih.govrockefeller.edu
The potential for such genetic manipulation is a vibrant area of research, with techniques like heterologous expression and gene deletion being employed to functionally characterize BGCs and create novel derivatives. rsc.orgmdpi.com The ultimate goal is to leverage the biosynthetic machinery of these organisms to produce new molecules with improved therapeutic profiles, such as enhanced DNA binding affinity, altered sequence selectivity, or reduced toxicity. rockefeller.edu The modularity of the quinoxapeptin BGC, therefore, not only illuminates its own biosynthesis but also provides a roadmap for the future development of this important class of natural products.
Synthetic Approaches and Analog Development
Semi-Synthetic and Chemoenzymatic Approaches for Quinoxapeptin Production
Semi-synthetic and chemoenzymatic strategies represent powerful tools for the production and diversification of complex natural products like Quinoxapeptin B. tapi.com While specific applications of these methods directly to this compound are not extensively documented in publicly available literature, the principles have been widely applied to other complex peptides and natural products, offering a blueprint for potential future work on quinoxapeptins. nih.govfrontiersin.orgnih.gov
Semi-synthesis involves the chemical modification of a natural product isolated from a biological source. tapi.com For quinoxapeptins, this could involve isolating the natural peptide core and then chemically attaching various synthetic chromophores. This approach can be more efficient than total synthesis, especially for a molecule of this complexity. frontiersin.org
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations. worktribe.comchemrxiv.org Enzymes can offer high selectivity and efficiency for certain chemical steps, such as hydroxylations or acylations, under mild reaction conditions. nih.gov For instance, enzymes involved in the biosynthesis of related antibiotics could potentially be used to modify the quinoxapeptin scaffold or to produce key precursors. nih.govrsc.org The modular nature of non-ribosomal peptide synthetases (NRPSs) that assemble the peptide backbone of quinoxapeptins also presents opportunities for genetic engineering to produce novel analogs. nih.gov
| Approach | Description | Potential Application to this compound | General References |
| Semi-synthesis | Chemical modification of the isolated natural product. | Acylation or esterification of the hydroxyl groups on the peptide backbone; coupling of novel synthetic chromophores to the isolated peptide core. | tapi.comfrontiersin.orgmdpi.com |
| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions. | Use of specific enzymes (e.g., hydroxylases, acyltransferases) to selectively modify the peptide backbone or chromophore; enzymatic synthesis of non-standard amino acid precursors for incorporation. | nih.govnih.govworktribe.comchemrxiv.org |
| Precursor-Directed Biosynthesis | Supplying synthetic precursors to a fermentation culture. | Feeding the producing organism with synthetic analogs of the quinoxaline (B1680401) chromophore or amino acid components to generate novel quinoxapeptins. | researchgate.net |
Biological Activities and Mechanistic Investigations in Vitro Studies
Antiviral Activity Research
Quinoxapeptin B has been identified as a potent inhibitor of reverse transcriptase (RT), a key enzyme in the replication cycle of retroviruses like Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT)
Research has shown that this compound is a potent inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.net This inhibition is a significant area of focus in the study of potential antiviral agents.
Inhibition of Human Immunodeficiency Virus Type 2 (HIV-2) Reverse Transcriptase (RT)
In addition to its effects on HIV-1 RT, this compound also demonstrates potent inhibitory activity against Human Immunodeficiency Virus Type 2 (HIV-2) reverse transcriptase. nih.govresearchgate.net HIV-2 RT is intrinsically resistant to non-nucleoside RT inhibitors (NNRTIs) that are effective against HIV-1. nih.govhiv.govuw.edu
Specificity Profile Against Related Polymerases (e.g., Human DNA Polymerases)
This compound exhibits a specific inhibitory profile. It is considered a specific inhibitor of HIV-1 and HIV-2 reverse transcriptase because it did not inhibit human DNA polymerase alpha, beta, gamma, and delta. nih.govresearchgate.net This specificity is important for potential therapeutic applications to minimize off-target effects on host cellular processes.
Activity Against RT Mutant Forms
Studies have indicated that this compound is almost equally active against two single mutant forms as well as a double mutant form of HIV-1 reverse transcriptase. nih.govresearchgate.net The emergence of drug-resistant viral variants due to mutations in the RT gene is a major challenge in HIV therapy. kuleuven.be The ability of this compound to retain activity against certain mutant forms suggests a potential advantage in overcoming some forms of drug resistance.
Molecular Mechanisms of RT Inhibition
While the precise, detailed molecular mechanism of this compound's interaction with RT is not extensively detailed in the provided search results, it is known that non-nucleoside RT inhibitors (NNRTIs), a class that includes some quinoxaline (B1680401) derivatives, typically bind to a hydrophobic pocket in the enzyme-DNA complex, distinct from the polymerase active site. nih.govmdpi.comnih.gov This binding can allosterically inhibit RT function by blocking the chemical reaction without interfering with nucleotide binding or the nucleotide-induced conformational change. nih.gov Given that this compound is a quinoxaline derivative and a potent RT inhibitor, its mechanism may involve binding to a similar non-catalytic site, leading to allosteric inhibition of the enzyme's polymerase activity.
Anticancer Activity Research (Cytotoxicity and Antiproliferative Effects in Vitro)
Information specifically detailing the anticancer activity of this compound (cytotoxicity and antiproliferative effects in vitro) was not found in the provided search results. The searches yielded information on the anticancer activity of other quinoxaline derivatives nih.gov, microbial isolates scielo.br, and various synthetic compounds mdpi.compensoft.netjyoungpharm.org, but none directly related to this compound's in vitro anticancer effects.
Cytotoxic Effects on Specific Cancer Cell Lines (In Vitro)
Quinoxapeptins, including this compound, have demonstrated cytotoxic effects in various in vitro cancer cell line assays. Comparative evaluations with related bisintercalators like luzopeptins have shown that luzopeptins generally exhibit more potent cytotoxic activity than the corresponding quinoxapeptins. mdpi.comnih.gov A well-defined potency order has been observed among the luzopeptins in cytotoxic assays, with luzopeptin (B1179268) A being more potent than luzopeptin B, which in turn is more potent than luzopeptin C (A > B > C). mdpi.comnih.govnih.gov The removal of each L-Htp acyl substituent in the luzopeptin series resulted in a significant reduction in potency, ranging from 100 to 1000-fold. mdpi.comnih.gov While direct, detailed cytotoxic data specifically for this compound across a broad panel of cancer cell lines were not extensively available in the provided sources, its classification within this group of potent DNA-binding agents suggests its capacity to induce cytotoxicity in susceptible cell lines, albeit potentially with lower potency compared to luzopeptin A. mdpi.comnih.gov
Mechanisms of Action: DNA Bis-Intercalation
A primary mechanism of action for this compound, analogous to sandramycin (B1212530) and the luzopeptins, is high-affinity DNA bis-intercalation. mdpi.comnih.govnih.gov This process involves the insertion of the compound's two planar heterocyclic chromophores between the base pairs of the DNA double helix. nih.govhaematologica.orgfrontiersin.org This intercalation typically occurs within the minor groove of DNA. nih.govhaematologica.org The bis-intercalation event leads to significant alterations in DNA structure, including unwinding and extension of the helix. nih.govfrontiersin.org These structural changes interfere with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.gov Studies have shown that the structural modifications in the chromophore impact the affinity and selectivity of DNA binding. mdpi.comnih.gov
Comparative Analysis with Related Bisintercalators (e.g., Luzopeptins, Sandramycin)
Comparative studies have evaluated the biological activities of quinoxapeptins alongside other bisintercalators like luzopeptins and sandramycin. Regarding DNA binding, quinoxapeptins, sandramycin, and luzopeptins all bind to DNA through high-affinity bis-intercalation. mdpi.comnih.govnih.gov However, distinctions in DNA binding have been observed between sandramycin/luzopeptin A and the quinoxapeptins, suggesting that alterations in the chromophore structure influence binding characteristics. mdpi.comnih.gov In terms of cytotoxic potency, the luzopeptins have generally been found to be more potent cytotoxic agents than the corresponding quinoxapeptins. mdpi.comnih.gov For instance, luzopeptin A and sandramycin have exhibited comparable and exceptionally potent cytotoxic activity across various cell lines. nih.gov
The following table summarizes some comparative aspects of these bisintercalators:
| Compound Class | Mechanism of DNA Binding | General Cytotoxic Potency (Relative) | Impact of Chromophore Alteration |
| Quinoxapeptins | High-affinity bis-intercalation (minor groove) mdpi.comnih.govnih.govhaematologica.orgfrontiersin.org | Generally less potent than luzopeptins mdpi.comnih.gov | Impacts affinity and selectivity mdpi.comnih.gov |
| Luzopeptins | High-affinity bis-intercalation (minor groove) mdpi.comnih.govnih.govhaematologica.orgfrontiersin.org | Generally more potent than quinoxapeptins mdpi.comnih.gov | Impacts affinity and selectivity mdpi.comnih.gov |
| Sandramycin | High-affinity bis-intercalation (minor groove) mdpi.comnih.govnih.govhaematologica.orgfrontiersin.org | Comparable to Luzopeptin A nih.gov | Impacts affinity and selectivity mdpi.comnih.gov |
Induction of Cellular Apoptosis Pathways (In Vitro)
While specific in vitro studies detailing the induction of apoptosis pathways solely by this compound were not identified in the provided search results, related quinoxaline compounds, such as echinomycin (B1671085), are known to induce apoptosis in cancer cells. nih.gov The mechanism often involves the activation of cellular signaling pathways, and caspase activation is considered a pivotal step in this process. nih.gov Given that this compound is a DNA bis-intercalator structurally related to these compounds, it is plausible that it may also induce apoptosis as a consequence of its DNA-damaging effects, but direct experimental evidence for this compound from the provided sources is not available.
Modulation of Cell Proliferation and Cell Cycle Progression (In Vitro)
Information specifically on the modulation of cell proliferation and cell cycle progression by this compound in vitro was not found in the provided search results. However, compounds that interfere with DNA structure and function, such as bis-intercalators, are generally expected to impact cell cycle progression and inhibit proliferation as a consequence of their primary mechanism of action. The disruption of DNA replication and transcription by bis-intercalation can lead to cell cycle arrest and inhibition of proliferation in susceptible cells. nih.gov Further research specifically on this compound would be needed to detail its precise effects on cell cycle phases and proliferation rates.
Antimicrobial Activity Research (In Vitro)
Bis-intercalator compounds, as a class, have been noted to possess various bioactivities, including antibacterial effects. nih.gov
Activity against Specific Bacterial Strains (In Vitro)
While the broader class of bisintercalators and other quinoxaline derivatives have shown in vitro antibacterial activity against various bacterial strains nih.govnih.govabcam.com, specific data detailing the activity of this compound against particular bacterial strains was not found in the provided search results. Studies on other quinoxaline derivatives have indicated activity against both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the specific compound and bacterial strain. nih.govabcam.com The potential for this compound to exhibit antibacterial activity exists due to its mechanism of DNA binding, which is essential for bacterial viability, but specific in vitro data for this compound were not available in the examined sources.
Activity against Specific Fungal Strains (In Vitro)
Exploration of Antimicrobial Mechanisms of Action
The primary mechanism of action identified for quinoxapeptins, including this compound, involves high-affinity bisintercalation into the DNA helix. researchgate.netnih.govresearchgate.net This interaction is reported to occur deeply within the DNA minor groove, causing unwinding and extension of the DNA helix. mdpi.com This bisintercalation disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death in affected organisms. mdpi.comresearchgate.net The structural features of quinoxapeptins, particularly the two protruding bicyclic heteroaromatic chromophores held by the peptide scaffold, are crucial for this DNA binding and the resulting alteration of cellular functions. mdpi.com
Molecular Target Identification and Interaction Studies
Molecular investigations have focused on identifying the cellular targets with which this compound interacts to exert its biological effects.
Quantitative DNA Binding Affinity Analysis
Quinoxapeptins have been shown to bind to DNA with high affinity through a bisintercalation mechanism, analogous to that of sandramycin and luzopeptins. nih.govresearchgate.netmdpi.com Studies comparing the DNA binding of sandramycin, luzopeptin A, and quinoxapeptins have indicated that structural modifications in the chromophore significantly influence both the affinity and selectivity of DNA binding. nih.govresearchgate.net While the literature describes the DNA binding as having "high-affinity" researchgate.net, specific quantitative measures of DNA binding affinity, such as dissociation constant (Kd) values, specifically for this compound were not found in the surveyed information.
Specificity of DNA Interaction
Regarding the specificity of DNA interaction, research on related compounds provides some insight. Quinoxapeptin A and luzopeptin A have been observed to show a preference for 5'-AT sequences in DNA. mdpi.com Given the structural similarities among quinoxapeptins and luzopeptins, this suggests a potential for sequence preference in the DNA binding of this compound as well. However, specific experimental data detailing the preferred DNA sequences or the precise nature of interaction with different DNA sequences solely for this compound was not available in the reviewed sources.
Investigation of Other Potential Biomolecular Targets
Beyond DNA, Quinoxapeptin A and this compound have been identified as potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. nih.govulb.ac.be Importantly, these compounds demonstrated specificity in their inhibitory activity, as they did not inhibit human DNA polymerase alpha, beta, gamma, and delta. nih.govulb.ac.be This indicates that HIV reverse transcriptase is another significant biomolecular target for this compound. Investigations into other potential biomolecular targets for this compound were not detailed in the provided information.
Structure Activity Relationship Sar Studies of Quinoxapeptin B and Its Analogues
Correlating Structural Features with Anti-HIV RT Activity
Quinoxapeptins have been identified as potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. researchgate.netresearchgate.netcolab.ws Notably, they have shown efficacy against both wild-type and mutant forms of HIV-1 RT, a critical advantage in the face of growing drug resistance. researchgate.net SAR studies have been instrumental in identifying the key structural determinants for this activity.
Impact of Acyl Substituents on Potency
A pivotal study involving the total synthesis and comparative evaluation of quinoxapeptin A, B, and C revealed a clear and inverse relationship between the number of acyl substituents and anti-HIV-1 RT inhibitory potency. acs.org Quinoxapeptin A possesses two acyl groups, Quinoxapeptin B has one, and Quinoxapeptin C has none. The study demonstrated that the inhibitory activity follows the order: Quinoxapeptin C > this compound > Quinoxapeptin A. acs.org This suggests that the presence of acyl groups is detrimental to the anti-HIV RT activity. The non-naturally occurring Quinoxapeptin C, lacking any acyl substituents, was identified as the most potent inhibitor of HIV-1 reverse transcriptase in this series. researchgate.netacs.org
| Compound | Number of Acyl Substituents | Relative Anti-HIV-1 RT Potency |
|---|---|---|
| Quinoxapeptin A | 2 | Least Potent |
| This compound | 1 | Moderately Potent |
| Quinoxapeptin C | 0 | Most Potent |
Influence of Chromophore Modifications
The quinoxaline (B1680401) chromophores are a defining feature of this class of compounds and play a crucial role in their biological activity. While systematic modifications of the quinoxaline chromophore within the quinoxapeptin series are not extensively detailed in isolation, comparisons with the closely related luzopeptins, which feature a different chromophore, indicate that structural alterations in this part of the molecule significantly impact activity. acs.org The quinoxapeptins, as a class, were found to be more potent inhibitors of HIV-1 reverse transcriptase than the corresponding luzopeptins. acs.org This highlights the favorable contribution of the quinoxaline moiety to anti-HIV activity.
Role of Peptide Backbone Alterations
The cyclic depsipeptide backbone serves as the scaffold for the presentation of the chromophores and acyl groups. Studies on related cyclotides have shown that an intact circular backbone is critical for anti-HIV activity. scripps.edu For the quinoxapeptins, the specific conformation of the 32-membered ring, which is influenced by the constituent amino and hydroxy acids, is essential for positioning the quinoxaline chromophores for optimal interaction with the HIV reverse transcriptase enzyme. acs.org While specific data on a wide range of backbone alterations for this compound is limited, the high potency of the natural scaffold suggests that significant deviations are likely to be detrimental to its anti-HIV activity.
Correlating Structural Features with Cytotoxic Activity
In contrast to the anti-HIV RT activity, the cytotoxicity of quinoxapeptins shows a direct correlation with the number of acyl substituents. This opposing trend provides a critical avenue for developing analogues with an improved therapeutic index, maximizing antiviral potency while minimizing host cell toxicity.
Effect of Side Chain Variations on Cell Line Cytotoxicity
The most significant side chain variation within the naturally occurring quinoxapeptins is the number of acyl groups. A clear and dramatic trend was observed in cytotoxic assays, with potency decreasing significantly with the removal of each acyl substituent. acs.org The order of cytotoxic potency is Quinoxapeptin A > this compound > Quinoxapeptin C, with each step down in acylation resulting in a 100- to 1000-fold reduction in potency. acs.org This makes Quinoxapeptin A the most potent cytotoxic agent in the series, while Quinoxapeptin C, the most potent anti-HIV RT inhibitor, lacks this dose-limiting cytotoxicity. researchgate.netacs.org
| Compound | Number of Acyl Substituents | Relative Cytotoxic Potency |
|---|---|---|
| Quinoxapeptin A | 2 | Most Potent |
| This compound | 1 | Moderately Potent |
| Quinoxapeptin C | 0 | Least Potent |
Relationship between DNA Binding Mode and Cytotoxic Potency
The cytotoxicity of quinoxapeptins is linked to their ability to bind to DNA. These molecules act as DNA bis-intercalators, with the two quinoxaline chromophores inserting between the base pairs of the DNA double helix. acs.org This interaction disrupts DNA structure and function, leading to cell death. The SAR studies indicate a strong correlation between DNA binding affinity and cytotoxic potency. The luzopeptins, which are structurally similar to quinoxapeptins but possess a different chromophore, are generally more potent cytotoxic agents, which corresponds to their distinct DNA binding characteristics. acs.org Within the quinoxapeptin series, the structural features that enhance DNA binding, such as the presence of acyl groups, also increase cytotoxicity. The significant drop in cytotoxicity from Quinoxapeptin A to C mirrors a likely decrease in DNA binding affinity, underscoring the role of DNA intercalation as a primary mechanism of their cytotoxic action. acs.org
Comparative SAR Analysis Across the Quinoxapeptin and Luzopeptin (B1179268) Series
The structure-activity relationships (SAR) of the quinoxapeptin and luzopeptin families, both of which are cyclic depsipeptides featuring two heterocyclic chromophores, reveal critical insights into how subtle molecular changes dictate biological activity. uea.ac.uk These compounds share a common cyclic decadepsipeptide backbone but differ in their chromophore units—quinoxalines for quinoxapeptins and quinolines for luzopeptins. uea.ac.uknih.govnih.gov Further diversification within each series comes from the acylation state of the L-3-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp) residues, leading to the A, B, and C analogues. uea.ac.uknih.gov Luzopeptin A is diacetylated, Luzopeptin B is monoacetylated, and Luzopeptin C has no acetyl groups. nih.gov
A comprehensive comparative study involving the total synthesis and biological evaluation of luzopeptins A-C and quinoxapeptins A-C elucidated distinct and often opposing activity trends between the two series. uea.ac.uk
Key Comparative Findings:
Cytotoxicity: The luzopeptin series consistently demonstrates superior potency as cytotoxic agents compared to their corresponding quinoxapeptin analogues. uea.ac.uk Within both series, a clear and dramatic potency hierarchy exists for cytotoxicity: the diacylated 'A' analogues are the most potent, followed by the monoacylated 'B' analogues, with the non-acylated 'C' analogues being the least potent. uea.ac.uk The removal of each acyl group from the L-Htp residue results in a significant 100- to 1000-fold reduction in cytotoxic potency. uea.ac.uk This highlights the critical role of these acyl substituents in the antitumor mechanism of action.
HIV-1 Reverse Transcriptase (RT) Inhibition: In stark contrast to the cytotoxicity trend, the quinoxapeptins are more potent inhibitors of HIV-1 reverse transcriptase than the luzopeptins. uea.ac.uk Remarkably, the potency order for HIV-1 RT inhibition is the complete reverse of that observed for cytotoxicity. The non-acylated 'C' analogues are the most powerful inhibitors, followed by the 'B' analogues, and then the 'A' analogues (C > B > A). uea.ac.uk This inverse relationship suggests that the structural requirements for potent HIV-1 RT inhibition are fundamentally different from those for cytotoxicity. Quinoxapeptin C, a non-natural synthetic precursor, was identified as the most potent HIV-1 RT inhibitor of all compounds tested and notably lacked the dose-limiting cytotoxicity seen in other analogues. uea.ac.uk
DNA Binding: Both quinoxapeptins and luzopeptins function as high-affinity DNA bisintercalators. uea.ac.uknih.gov However, the structural differences in the chromophores (quinoxaline vs. quinoline) have a more substantial impact on DNA binding affinity and selectivity than the acylation changes within the peptide core. uea.ac.uk While the peptide structure is essential for orienting the chromophores for bifunctional intercalation, the nature of the chromophore itself is a primary determinant of the binding characteristics. uea.ac.uknih.gov
These comparative analyses underscore a delicate interplay between the chromophore structure and the peptide backbone modifications. The choice of the heterocyclic system primarily tunes the activity profile (cytotoxicity vs. enzyme inhibition), while the acylation state acts as a fine-tuning switch, dramatically modulating the potency within that profile.
Interactive Data Table: Comparative Biological Activity This table summarizes the opposing trends in biological activity between the Quinoxapeptin and Luzopeptin series based on their acylation state.
| Compound Series | Analogue Type | Acylation State | Cytotoxicity Potency Trend | HIV-1 RT Inhibition Potency Trend |
| Quinoxapeptin | A | Di-acylated | Low | Lowest |
| B | Mono-acylated | Medium | Medium | |
| C | Non-acylated | High | Highest | |
| Luzopeptin | A | Di-acylated | Highest | Low |
| B | Mono-acylated | Medium | Medium | |
| C | Non-acylated | Lowest | High |
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to rationalize the complex SAR observed in the quinoxapeptin series, offering insights into the molecular interactions that govern their biological activities.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. frontiersin.orgmdpi.com For this compound and its analogues, docking studies can elucidate the specific interactions with their primary biological targets: duplex DNA and HIV-1 reverse transcriptase.
While specific molecular docking studies focusing solely on this compound are not extensively detailed in the available literature, the principles can be inferred from studies on the closely related luzopeptins and other quinoxaline-based compounds. nih.govnih.gov A docking simulation of this compound with a DNA duplex would aim to model its bisintercalation, where the two quinoxaline chromophores insert between DNA base pairs. uea.ac.uk Such simulations can reveal:
Binding Site Preference: Identifying the specific nucleotide sequences that this compound preferentially binds to.
Role of Acylation: Comparing the docked poses of Quinoxapeptin A, B, and C could explain why acylation status so drastically affects cytotoxicity. For instance, the acetyl group on this compound might form additional favorable contacts within the DNA minor groove that are absent in Quinoxapeptin C.
For the HIV-1 reverse transcriptase target, docking would explore the binding of this compound to the enzyme's non-nucleoside inhibitor binding pocket. These simulations could rationalize the observed SAR, where the non-acylated Quinoxapeptin C is the most potent inhibitor. uea.ac.uk The model might show that the acetyl group of this compound introduces steric hindrance or unfavorable electronic interactions within the pocket, leading to reduced inhibitory activity compared to the more compact Quinoxapeptin C. uea.ac.uk
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comresearchgate.net A QSAR model can quantify the SAR trends observed for the quinoxapeptin and luzopeptin series, enabling the prediction of activity for novel, unsynthesized analogues.
Developing a QSAR model for the quinoxapeptin/luzopeptin family would involve several steps:
Dataset Assembly: A training set of molecules with known biological activities would be compiled. This would include Quinoxapeptin A, B, and C and Luzopeptin A, B, and C, along with their measured IC₅₀ values for both cytotoxicity and HIV-1 RT inhibition. uea.ac.uk
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., partial charges on atoms).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the descriptors to the biological activity. researchgate.netbiorxiv.org
For the quinoxapeptins, a QSAR model could produce separate equations for cytotoxicity and HIV-1 RT inhibition. The cytotoxicity model would likely show that descriptors related to the presence and size of the acyl groups are positively correlated with potency. Conversely, the HIV-1 RT inhibition model would show a negative correlation with these same descriptors, mathematically confirming the inverse relationship observed experimentally. uea.ac.uk Such validated models could then be used to virtually screen new potential analogues, prioritizing the synthesis of those predicted to have the most desirable activity profiles.
Advanced Research Applications and Methodologies
Quinoxapeptin B as a Chemical Biology Tool
Chemical biology utilizes small molecules to study and manipulate biological systems. In this context, this compound's unique mode of action and structural motifs make it an invaluable probe for dissecting complex molecular interactions, particularly those involving nucleic acids and viral enzymes.
This compound belongs to the bis-intercalator class of compounds, which are characterized by two planar aromatic ring systems that insert themselves between the base pairs of a DNA double helix. This mechanism of action is central to its utility as a tool in chemical biology.
Probing DNA Structure and Conformation: The process of bis-intercalation, where the two quinoxaline (B1680401) chromophores of this compound bind to DNA, induces significant structural perturbations in the DNA duplex. These changes can include unwinding of the helix and bending of the DNA axis. By observing these conformational changes through various biophysical techniques, researchers can gain insights into the flexibility and dynamic nature of DNA. Compounds that interact with DNA are essential tools for studying its structure, dynamics, and function nih.govrsc.orgunesp.br. The specific binding of bis-intercalators can be used to probe sequence-dependent variations in DNA topology.
Modulating Protein-DNA Interactions: A key consequence of ligand intercalation is the potential to disrupt the binding of DNA-associated proteins, such as transcription factors and polymerases, which often recognize specific sequences and structures in the major or minor grooves researchgate.netmdpi.com. By occupying specific sites on the DNA, this compound can serve as a tool to block these interactions, allowing researchers to study the functional outcomes of inhibiting specific protein-DNA recognition events. This can help in mapping the binding sites of DNA-binding proteins and understanding their role in gene regulation.
Fluorescent Probing: While this compound itself is not reported as a fluorescent probe, the principle of using DNA-binding molecules to report on local environments is well-established. The development of fluorescent analogues of such compounds allows for direct visualization and quantification of binding events mdpi.com. The rigid structure of the quinoxaline rings provides a scaffold that could potentially be modified with fluorophores to create sensitive probes for specific DNA sequences or structures.
The interaction of this compound with DNA is a complex process governed by forces including π–π stacking between the quinoxaline rings and DNA bases, as well as interactions between the cyclic depsipeptide backbone and the DNA grooves researchgate.netmdpi.com. These well-defined interactions make it a valuable model compound for studying the principles of molecular recognition between small molecules and nucleic acids.
This compound and its analogue Quinoxapeptin A have been identified as potent and specific inhibitors of the reverse transcriptase (RT) enzymes from Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2) researchgate.net. This inhibitory activity makes them powerful research tools for studying the function and mechanism of these critical viral enzymes. Reverse transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs used in the treatment of HIV/AIDS nih.govresearchgate.net.
Mechanism of Inhibition Studies: this compound's inhibitory action provides a means to investigate the catalytic cycle of reverse transcriptase. Unlike many non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket, bis-intercalators like the related compound echinomycin (B1671085) are known to bind to the DNA/RNA template researchgate.netnih.gov. By interfering with the template, this compound can be used to study how the enzyme processes its nucleic acid substrate and how this process can be disrupted.
Specificity and Selectivity: A key feature of Quinoxapeptins A and B is their high specificity for viral reverse transcriptases over host cellular DNA polymerases (alpha, beta, gamma, and delta) researchgate.net. This selectivity is crucial for their use as research tools, as it allows for the specific inhibition of viral replication without confounding effects from the inhibition of host cell DNA synthesis. This makes this compound a valuable probe for dissecting the unique structural and functional features of viral RTs that differentiate them from cellular polymerases.
Probing Drug Resistance: The emergence of drug-resistant strains of HIV is a major challenge. Quinoxapeptins A and B have been shown to be almost equally active against wild-type HIV-1 RT and mutant forms of the enzyme researchgate.net. This suggests a mechanism of action that is less susceptible to common resistance mutations. As a chemical tool, this compound can be used to study the mechanisms of these resistant enzymes and to explore binding sites and inhibitory strategies that are conserved across different viral strains.
The potent activity of this compound against HIV RT, coupled with its specificity, underscores its importance as a chemical probe for virological and enzymological research.
| Compound | Target Enzyme | Activity | Specificity |
|---|---|---|---|
| Quinoxapeptin A & B | HIV-1 and HIV-2 Reverse Transcriptase | Potent Inhibitors | High; No inhibition of human DNA polymerase alpha, beta, gamma, delta |
Strategies for Enhancing Bioactivity and Selectivity in Research Contexts
While this compound possesses inherent potent bioactivity, its application in research can be further refined by enhancing its potency and selectivity for specific targets. This is pursued through rational design of new analogues and by exploring its interactions with other bioactive agents.
Rational design involves modifying the chemical structure of a lead compound to improve its properties based on an understanding of its mechanism of action and structure-activity relationships (SAR) nih.gov. For this compound, this approach would focus on its two key components: the quinoxaline chromophores responsible for DNA intercalation and the cyclic depsipeptide backbone that influences conformation and solubility.
Modification of Quinoxaline Chromophores: SAR studies on other quinoxaline-containing compounds have shown that substitutions on the aromatic ring can significantly impact biological activity mdpi.com. Introducing electron-donating or electron-withdrawing groups at various positions on the quinoxaline rings could alter the electronic properties of the chromophore, potentially enhancing its π–π stacking interactions with DNA base pairs and improving binding affinity.
Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. Investigating the synergistic potential of this compound with other research compounds can uncover more potent combination strategies for inhibiting complex biological systems. Standard in vitro methodologies are employed to quantify these interactions.
Checkerboard Synergy Assays: This method is widely used to assess the synergistic, additive, or antagonistic effects of drug combinations mdpi.comdovepress.com. In this assay, serial dilutions of this compound and a second agent are tested against a biological target (e.g., a cancer cell line or a virus-infected cell culture). The fractional inhibitory concentration index (FICI) is calculated to quantify the nature of the interaction, with an FICI of <1.0 typically indicating synergy nih.gov.
Time-Kill Assays: To understand the dynamics of the interaction over time, time-kill assays are performed. These experiments measure the rate of cell killing or viral inhibition at various time points when the agents are used alone and in combination frontiersin.org. A synergistic combination would be expected to produce a more rapid and profound reduction in cell viability or viral load compared to the individual agents.
Given this compound's dual mechanism of inhibiting reverse transcriptase and binding to DNA, it could be hypothesized to act synergistically with other anti-HIV agents that target different stages of the viral life cycle, such as protease inhibitors or integrase inhibitors. Similarly, in an anticancer research context, its DNA-binding properties could synergize with agents that induce DNA damage or inhibit DNA repair pathways.
Innovative Synthetic Biology Approaches for Production and Diversification
The production of complex natural products like this compound from their native producers is often inefficient. Synthetic biology offers a powerful toolkit to overcome these limitations by engineering microbial hosts for improved production and for the creation of novel derivatives nih.govbiocompare.commdpi.com. This compound is synthesized by a non-ribosomal peptide synthetase (NRPS), a modular enzyme complex that is particularly amenable to bioengineering nih.gov.
Heterologous Expression and Pathway Engineering: The entire biosynthetic gene cluster (BGC) encoding the NRPS for this compound can be transferred from its native, often slow-growing actinomycete host into a more genetically tractable and rapidly growing chassis organism, such as Escherichia coli or Saccharomyces cerevisiae nih.gov. This allows for the optimization of production through metabolic engineering of the host to increase the supply of necessary precursors, such as specific amino acids and the quinoxaline chromophore starter unit biotechrep.ir.
NRPS Module and Domain Swapping: The modular nature of NRPS assembly lines provides a template for generating structural diversity. Each module is typically responsible for the incorporation of a single amino acid. By swapping entire modules or specific domains (e.g., the adenylation domain that selects the amino acid) between different NRPS pathways, it is possible to create novel "new-to-nature" peptides springernature.combohrium.com. For this compound, this could involve replacing the domains responsible for incorporating its native amino acids with domains that incorporate other proteinogenic or non-proteinogenic amino acids, leading to a library of novel analogues.
Advanced Genetic Tools: Modern synthetic biology relies on precise and efficient genome editing tools like CRISPR/Cas9 to modify BGCs researchgate.net. These tools can be used to perform targeted domain swaps, gene deletions, or promoter engineering within the this compound gene cluster to rationally redesign the biosynthetic pathway. High-throughput assembly methods, such as Golden Gate assembly, can further accelerate the construction and testing of large libraries of engineered NRPS pathways, enabling rapid exploration of the chemical space around the this compound scaffold biorxiv.org. These approaches not only promise to increase the yield of this compound for research purposes but also provide a sustainable platform for the discovery of novel derivatives with enhanced or entirely new biological activities.
Engineering Biosynthetic Pathways for Novel Quinoxapeptins
The generation of novel this compound analogs is a significant area of research, driven by the potential to create compounds with improved or novel biological activities. A primary strategy involves the targeted engineering of the nonribosomal peptide synthetase (NRPS) machinery responsible for its assembly. By altering the primary amino acid sequence of the precursor peptide, researchers can probe the substrate specificity of the biosynthetic enzymes. rsc.org This approach provides a direct avenue to introduce structural diversity into the final molecule.
One effective methodology for such engineering involves the use of fosmids that harbor the entire biosynthetic gene cluster. This technique is particularly useful when the native producing organism is genetically intractable. rsc.org In a common workflow, the gene encoding the precursor peptide within the fosmid is replaced with a synthetically designed version encoding a different amino acid sequence. This engineered fosmid is then introduced into a deletion mutant of the native producer, where the original precursor peptide gene has been removed. This strategy restores the production of the natural product, but with the modified structure, leading to the creation of novel Quinoxapeptin variants. rsc.org This platform not only facilitates the production of analogs but also serves as a powerful tool to study the flexibility and constraints of the post-translational machinery involved in quinoxapeptin biosynthesis.
| Engineering Strategy | Description | Objective |
| Precursor Peptide Modification | Altering the primary amino acid sequence of the ribosomally-synthesized precursor peptide (the initial template for the final product). | To investigate the substrate tolerance of modifying enzymes and generate structurally diverse analogs. |
| Gene Cluster Refactoring | Replacing specific genes or domains within the biosynthetic gene cluster, such as those responsible for incorporating specific amino acid monomers. | To create predictable changes in the final peptide structure. |
| Fosmid-based Expression System | A fosmid containing the entire engineered biosynthetic gene cluster is introduced into a mutant strain lacking the original gene. | To produce novel analogs in a controlled genetic background, especially when the native host is difficult to manipulate. rsc.org |
Production in Heterologous Hosts
The native producers of complex natural products like this compound are often slow-growing or difficult to manipulate genetically, hindering efficient production and engineering efforts. mdpi.com Consequently, transferring the entire biosynthetic gene cluster into a more tractable, fast-growing organism—a process known as heterologous production—has become a vital strategy. nih.govnih.gov Commonly used heterologous hosts include bacteria like Escherichia coli and various Streptomyces species, which are well-characterized and amenable to genetic engineering. mdpi.comnih.gov
Success in heterologous production is not guaranteed and presents several challenges. A primary obstacle is ensuring the host organism can supply the necessary precursors and cofactors required by the biosynthetic enzymes. mdpi.comnih.gov Furthermore, the complex post-translational modifications essential for the maturation of molecules like this compound require that the host either possesses compatible native machinery or that the necessary modifying enzymes are co-expressed. The host must also be protected from any potential toxicity of the produced compound, which may necessitate co-expressing immunity genes from the native producer. nih.gov Despite these hurdles, heterologous biosynthesis offers a powerful platform for sustainable production and is a crucial step toward the industrial-scale manufacturing of novel Quinoxapeptin derivatives. nih.gov
| Host Organism | Advantages | Common Challenges |
| Escherichia coli | Rapid growth, well-established genetic tools, capable of high-cell-density culture. mdpi.com | Lack of native machinery for certain post-translational modifications; precursor and cofactor availability can be a bottleneck. mdpi.comnih.gov |
| Streptomyces species | Often share metabolic similarities with the native producers of complex peptides, possessing compatible machinery for post-translational modifications. nih.govnih.gov | Slower growth compared to E. coli; genetic manipulation can be more complex. |
Future Research Directions in Natural Product Discovery and Development
Advancements in Synthetic Methodologies for Complex Peptides
The chemical synthesis of complex cyclic peptides like this compound remains a formidable challenge, driving continuous innovation in synthetic organic chemistry. The presence of the quinoxaline chromophore, a key structural feature, requires specialized synthetic routes. nih.govresearchgate.net Recent advancements have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing this N-heterocyclic moiety. nih.govresearchgate.net
Beyond the quinoxaline core, the synthesis of the peptide backbone itself presents significant hurdles, including the stereoselective formation of peptide bonds and the final macrocyclization step. Modern synthetic strategies increasingly employ novel catalysts and one-pot procedures to improve yields and reduce the number of reaction steps. nih.gov These advancements are critical not only for the total synthesis of this compound for research purposes but also for creating structurally simplified or modified analogs that are inaccessible through biosynthetic engineering. The development of robust synthetic methodologies is paramount for exploring the structure-activity relationships of this class of compounds and for producing sufficient quantities for further biological evaluation.
Integration of Omics Data in Understanding Biosynthesis and Activity
A holistic understanding of this compound requires the integration of multiple layers of high-throughput biological data, a strategy known as multi-omics. frontiersin.orgnih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of how the compound is produced and regulated.
Genomics provides the foundational blueprint by identifying the biosynthetic gene cluster responsible for producing the peptide.
Transcriptomics reveals which genes within that cluster are actively expressed under different conditions, offering clues about their specific roles and regulatory control. nih.gov
Proteomics identifies the actual enzymes and proteins produced from these transcripts.
Metabolomics directly measures the concentration of this compound, its precursors, and any related intermediates, linking gene expression to the final chemical output. nih.gov
By integrating these datasets, researchers can create knowledge networks that correlate gene expression patterns with metabolite accumulation. researchgate.netmdpi.com This powerful, systems-biology approach can uncover previously unknown regulatory mechanisms, identify bottlenecks in the biosynthetic pathway, and provide a much deeper understanding of the compound's physiological role and mechanism of action. frontiersin.org
| Omics Technology | Information Provided for this compound Research |
| Genomics | Identifies the biosynthetic gene cluster encoding the synthetic machinery. |
| Transcriptomics | Measures the expression levels of genes within the cluster, indicating which parts of the pathway are active. nih.gov |
| Proteomics | Quantifies the enzymes and other proteins involved in biosynthesis. |
| Metabolomics | Directly detects and quantifies this compound, its precursors, and related pathway intermediates. nih.gov |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Quinoxapeptin B, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Synthetic routes typically involve solid-phase peptide synthesis or microbial fermentation, requiring rigorous purification via HPLC or FPLC. Structural confirmation should combine / NMR for backbone assignment, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Researchers must document all synthetic intermediates and provide purity metrics (≥95%) using dual detection methods (e.g., UV and ELSD) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound, and how should researchers optimize assay conditions to ensure reproducibility?
- Methodological Answer : Standard assays include minimum inhibitory concentration (MIC) tests for antimicrobial activity and cell viability assays (e.g., MTT) for cytotoxicity. Optimize conditions by:
- Performing dose-response curves with triplicate technical replicates.
- Including positive/negative controls (e.g., untreated cells, reference antibiotics).
- Validating assay robustness via Z-factor calculations (>0.5 indicates high reproducibility).
Ensure temperature, pH, and incubation time are standardized across replicates .
Q. How should researchers approach the purification of this compound from complex mixtures, and what challenges are typically encountered in chromatographic separation?
- Methodological Answer : Use orthogonal purification strategies: ion-exchange chromatography followed by reverse-phase HPLC. Key challenges include:
- Co-elution with structurally similar metabolites: Address with gradient optimization and tandem mass spectrometry (MS/MS) monitoring.
- Low yields due to adsorption losses: Use inert column materials and minimize sample handling.
Document retention times, mobile phase compositions, and column specifications for reproducibility .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies between computational predictions (e.g., molecular docking) and experimental results regarding this compound's target interactions?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Mitigate by:
- Performing molecular dynamics simulations with explicit solvent models.
- Validating docking poses via mutagenesis studies or isothermal titration calorimetry (ITC).
- Cross-referencing with structural analogs’ binding data to identify conserved interaction motifs.
Iteratively refine computational parameters using experimental IC values .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, ECD) be systematically applied to characterize this compound's stereochemical properties?
- Methodological Answer : For stereochemical resolution:
- Use - COSY and NOESY for spatial proximity analysis.
- Apply electronic circular dichroism (ECD) with density functional theory (DFT) calculations to correlate spectral signatures with chiral centers.
- Compare experimental optical rotation values with literature data for known analogs.
Report solvent effects and temperature dependencies to aid cross-study comparisons .
Q. What experimental design considerations are critical when investigating this compound's synergistic effects with other antimicrobial agents?
- Methodological Answer : Design studies using checkerboard assays or time-kill kinetics to quantify synergy (FIC index ≤0.5):
- Control for solvent compatibility and compound stability in co-administration.
- Include mechanistic studies (e.g., membrane permeability assays) to differentiate synergistic modes.
- Use fractional inhibitory concentration (FIC) models to validate interactions statistically.
Predefine synergy criteria and replicate experiments across multiple microbial strains .
Data Analysis & Interpretation
Q. How should researchers address contradictory bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions may stem from assay variability or compound degradation. Address by:
- Re-evaluating raw data for normalization errors or batch effects.
- Conducting stability studies (e.g., pH, temperature) to assess compound integrity.
- Performing meta-analyses to identify trends across studies, weighting results by assay robustness (e.g., sample size, controls used).
Disclose all experimental variables in supplementary materials for transparency .
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound's pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic, Hill equation) to fit dose-response curves.
- Calculate EC/IC with 95% confidence intervals via bootstrapping.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
Validate model assumptions (normality, homoscedasticity) using Q-Q plots and residual analyses .
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